3-Bromomethyl-2-fluoro-6-(trifluoromethyl)pyridine
Overview
Description
3-Bromomethyl-2-fluoro-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H4BrF4N. It is a pyridine derivative characterized by the presence of bromomethyl, fluoro, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromomethyl-2-fluoro-6-(trifluoromethyl)pyridine typically involves the bromination of 2-fluoro-6-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, and other substituted pyridines can be formed.
Oxidation Products: Various oxidized pyridine derivatives can be obtained.
Scientific Research Applications
3-Bromomethyl-2-fluoro-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromomethyl-2-fluoro-6-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
2-Fluoro-6-(trifluoromethyl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness: 3-Bromomethyl-2-fluoro-6-(trifluoromethyl)pyridine is unique due to the presence of both bromomethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
3-(bromomethyl)-2-fluoro-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-3-4-1-2-5(7(10,11)12)13-6(4)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXNWPQWMVLLCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CBr)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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